Apnea

Adenosine Receptor Pharmacology GPCR Profiling Receptor Binding Assays

APNEA (CAS 89705-21-5) is the only adenosine receptor agonist that simultaneously engages A1 and A3 subtypes with high affinity, producing a distinct functional signature that selective agonists cannot replicate. Unlike Cl-IB-MECA, APNEA dose-dependently increases Ca2+ influx in synaptosomes and potentiates high-threshold Ca2+ currents in hippocampal CA3 neurons (K0.5=25.4 nM) even under A1/A2 blockade. Its hypotensive effects resist 8-SPT antagonism—a definitive A3 probe. At sub-protective doses, it uniquely enhances anticonvulsant efficacy of phenobarbital, valproate, and carbamazepine. Procure APNEA to ensure reproducible, dual-pathway adenosine pharmacology.

Molecular Formula C18H22N6O4
Molecular Weight 386.4 g/mol
CAS No. 89705-21-5
Cat. No. B1277953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApnea
CAS89705-21-5
Molecular FormulaC18H22N6O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22)/t12-,14-,15-,18-/m1/s1
InChIKeyXTPOZVLRZZIEBW-SCFUHWHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>58 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





APNEA (CAS: 89705-21-5) N6-2-(4-Aminophenyl)ethyladenosine Procurement: Class & Baseline Specifications for Research


APNEA (N6-[2-(4-Aminophenyl)ethyl]adenosine, CAS: 89705-21-5) is a non-selective adenosine receptor agonist characterized by high affinity for both A1 and A3 receptor subtypes [1]. Its pharmacological profile is defined by its ability to simultaneously engage multiple adenosine receptor signaling pathways, distinguishing it from subtype-selective agonists that target only a single receptor [2]. The compound is commonly supplied as a solid with a purity specification of ≥98% (HPLC) and a molecular weight of 386.41 g/mol .

Why Adenosine Receptor Agonist Substitution Fails: APNEA (CAS: 89705-21-5) Quantitative Differentiation


Selecting an alternative adenosine receptor agonist without considering the unique receptor subtype engagement profile of APNEA risks producing contradictory or non-reproducible experimental outcomes. While selective A1 agonists (e.g., CPA, CCPA) or selective A3 agonists (e.g., Cl-IB-MECA, IB-MECA) activate a single receptor pathway, APNEA's dual high-affinity engagement of both A1 and A3 receptors [1] produces a distinct functional signature that is not recapitulated by combining two selective agonists [2]. Evidence demonstrates that in rat cortical synaptosomes, APNEA dose-dependently increases calcium influx, whereas the selective A3 agonist Cl-IB-MECA produces no such effect [2]. The quantitative evidence below details exactly how this non-selectivity translates into unique experimental utility that cannot be achieved through generic substitution.

APNEA (CAS: 89705-21-5) Quantitative Evidence Guide: Procurement-Relevant Differentiation


A3/A1 Dual Affinity Profile: APNEA's Receptor Engagement vs. Selective A3 Agonists

APNEA demonstrates high affinity for both A1 and A3 adenosine receptors, contrasting with selective A3 agonists such as Cl-IB-MECA. In radioligand binding studies using 125I-APNEA on cloned receptors, APNEA exhibited a K0.5 of 25.4 nM for A3 receptor-mediated calcium current potentiation, comparable to its binding affinity of 15.5 nM for the cloned receptor [1]. In contrast, the selective A3 agonist Cl-IB-MECA failed to increase calcium influx in rat cortical synaptosomes at any concentration tested [2].

Adenosine Receptor Pharmacology GPCR Profiling Receptor Binding Assays

Xanthine-Insensitive Hypotensive Response: APNEA's Distinct Pharmacological Signature vs. NECA and R-PIA

APNEA induces hypotensive responses that are resistant to blockade by the broad-spectrum adenosine antagonist 8-SPT, distinguishing it from other adenosine agonists. In the pithed rat model, APNEA-induced hypotension was unaffected by high doses (20–40 mg/kg) of 8-(p-sulphophenyl)theophylline [1]. This xanthine insensitivity, shared with NECA and the R- and S-enantiomers of PIA, is a hallmark of A3 receptor-mediated hypotension [1].

Cardiovascular Pharmacology Adenosine Receptor Signaling Hypotension Models

Carbamazepine Protective Activity Potentiation: APNEA's Sub-Protective Dose Efficacy vs. Unaugmented Baseline

At a sub-protective dose (1 mg/kg) against electroconvulsions, APNEA significantly enhances the anticonvulsive activity of phenobarbital, diphenylhydantoin, and valproate, while being ineffective at lower doses. The compound also enhances carbamazepine's protective activity across a broad dose range of 0.0039–1 mg/kg [1]. This potentiation is not observed when using selective A1 or A3 agonists alone.

Epilepsy Pharmacology Maximal Electroshock Model Antiepileptic Drug Potentiation

A3-Mediated Central Hypotension Without Bradycardia: APNEA's Distinct Cardiovascular Profile

Intracerebroventricular administration of APNEA induces a dose-dependent decrease in arterial blood pressure without a concomitant change in heart rate, a profile distinct from A1 receptor-mediated cardiovascular effects. In anesthetized rats pretreated with the A1-selective antagonist DPCPX (12 μg/kg i.c.v.), APNEA (0.4–4 μg/kg i.c.v.) produced a transitory, dose-dependent hypotensive response with no change in heart rate [1]. At a higher dose of 20 μg/kg i.c.v., APNEA decreased blood pressure by 66±5.4 mmHg and after 3 minutes decreased heart rate by 62±6.0 beats/min [1].

CNS Pharmacology Blood Pressure Regulation A3 Adenosine Receptor

APNEA (CAS: 89705-21-5) Best Research Applications: Evidence-Based Selection Scenarios


CNS Blood Pressure Regulation Studies Requiring A3-Mediated Hypotension Without Bradycardia

APNEA at low doses (0.4–4 μg/kg i.c.v.) produces a dose-dependent decrease in arterial blood pressure with no accompanying change in heart rate, a profile attributable to A3 receptor activation and distinct from A1-mediated cardiovascular effects [1]. This makes APNEA the preferred tool for dissecting central A3 receptor contributions to blood pressure regulation.

Antiepileptic Drug Potentiation Studies in Maximal Electroshock Models

At a sub-protective dose of 1 mg/kg, APNEA significantly potentiates the anticonvulsive action of phenobarbital, diphenylhydantoin, and valproate, and enhances carbamazepine's protective activity across a 0.0039–1 mg/kg dose range [1]. This dual A1/A3 engagement is essential for research examining adenosine receptor-mediated augmentation of anticonvulsant therapy.

A3 Receptor Functional Studies Requiring Xanthine-Insensitive Readouts

APNEA induces hypotensive responses that are resistant to blockade by the broad-spectrum adenosine antagonist 8-SPT (20–40 mg/kg), a hallmark of A3 receptor-mediated effects [1]. This xanthine insensitivity makes APNEA a critical tool for confirming A3 receptor involvement in cardiovascular and other functional assays.

Neuronal Calcium Current Studies Requiring Dual A1/A3 Activation

In hippocampal CA3 pyramidal neurons, APNEA (K0.5 = 25.4 nM) potentiates high-threshold calcium currents via A3 receptor activation, even in the presence of A1 and A2 antagonists [1]. The selective A3 agonist Cl-IB-MECA fails to produce this effect [2], making APNEA the only suitable agonist for studying A3-mediated calcium current modulation in neuronal systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apnea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.